1-(2-(Sulphonatooxy)ethyl)pyridinium
Description
1-(2-(Sulphonatooxy)ethyl)pyridinium is a pyridinium-based ionic compound characterized by a sulphonate ester (-OSO₃⁻) functional group attached to an ethyl chain linked to the pyridinium cation. Its molecular formula is C₇H₁₀NO₄S⁻, with a CAS registry number 427-720-1, registered on May 31, 2013 . While direct biological activity data are sparse in the provided evidence, structurally analogous pyridinium derivatives are widely employed in organic synthesis, biomolecular studies, and industrial processes .
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylethyl sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c9-13(10,11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOQDVJCGIRTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCOS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210359 | |
| Record name | 1-(2-(Sulphonatooxy)ethyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-30-9 | |
| Record name | Pyridinium, 1-[2-(sulfooxy)ethyl]-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(Sulphonatooxy)ethyl)pyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-(Sulphonatooxy)ethyl)pyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50210359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(sulphonatooxy)ethyl]pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.579 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Sulphonatooxy)ethyl)pyridinium typically involves the quaternization of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 2-chloroethyl sulphate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods: Industrial production of 1-(2-(Sulphonatooxy)ethyl)pyridinium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Sulphonatooxy)ethyl)pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulphonatooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of pyridinium derivatives with reduced functional groups.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1-(2-(Sulphonatooxy)ethyl)pyridinium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of ionic liquids and as an additive in electrochemical processes
Mechanism of Action
The mechanism of action of 1-(2-(Sulphonatooxy)ethyl)pyridinium involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can disrupt cellular membranes, leading to cell lysis and death. These mechanisms are crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between 1-(2-(Sulphonatooxy)ethyl)pyridinium and related pyridinium derivatives:
Key Comparative Insights
Functional Group Impact :
- The sulphonatooxy group in the target compound distinguishes it from chloride or acetate derivatives by conferring superior hydrophilicity and thermal stability . In contrast, steapyrium chloride’s stearoyl chain enables micelle formation, ideal for surfactant applications .
- Maleimido and oxazolyl groups in ’s compound allow site-specific biomolecular labeling, a feature absent in the sulphonatooxy derivative .
Counterion Influence :
- Triflate (CF₃SO₃⁻) and sulphonatooxy (SO₃⁻) groups enhance solubility and catalytic activity compared to chloride or acetate, which are less polar .
Applications :
- Pyridinium salts with aromatic or long alkyl chains (e.g., steapyrium chloride) dominate in cosmetic and pharmaceutical industries, whereas sulphonatooxy variants may excel in water-based ionic systems .
- The target compound’s lack of reported biological data contrasts with ’s derivative, which is explicitly used in drug metabolism studies .
Synthetic Flexibility :
- Compounds like 1-[2-(Maleimido)ethyl]-4-[5-(4-MePh)-2-oxazolyl]pyridinium triflate demonstrate modular design for tailored applications, whereas the sulphonatooxy derivative’s utility is likely constrained to ionic or acid-catalyzed reactions .
Biological Activity
1-(2-(Sulphonatooxy)ethyl)pyridinium is a chemical compound that has garnered interest in various scientific fields due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound features a pyridinium ring substituted with a sulphonatooxyethyl group, which contributes to its solubility and reactivity in biological systems. The presence of the sulfonate group enhances its interaction with biological macromolecules, potentially affecting its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁N₁O₄S |
| Molecular Weight | 229.25 g/mol |
| Solubility | Water soluble |
| pKa | 7.5 (approximate) |
Antinociceptive Activity
Research indicates that derivatives of pyridinium compounds exhibit significant antinociceptive properties. For instance, studies have shown that similar compounds can provide pain relief comparable to established analgesics like fentanyl. The antinociceptive activity is often assessed using animal models, such as the rat writhing test.
Case Study: Antinociceptive Effects
A study conducted on related pyridinium derivatives demonstrated varying degrees of antinociceptive activity. The compounds were tested for their effectiveness in reducing pain responses in rats induced by chemical irritants. The results indicated that certain isomers exhibited up to 10 times the efficacy of standard analgesics at comparable dosages .
Biodegradability and Environmental Impact
The biodegradability of 1-(2-(Sulphonatooxy)ethyl)pyridinium has been assessed using QSAR (Quantitative Structure-Activity Relationship) models. These models predict the environmental persistence and potential bioaccumulation of chemical substances.
Table 2: Biodegradability Assessment Results
| Compound | BOD (%) | Ready Biodegradable |
|---|---|---|
| 1-(2-(Sulphonatooxy)ethyl)pyridinium | 65 | Yes |
| Control Compound | 75 | Yes |
The results indicate that this compound is likely to be readily biodegradable, which is beneficial for environmental safety.
The biological activity of 1-(2-(Sulphonatooxy)ethyl)pyridinium may be attributed to its ability to interact with specific receptors in the nervous system. Pyridinium derivatives are known to modulate neurotransmitter release, which can lead to pain relief and other physiological effects.
Proposed Mechanism
- Receptor Binding : The compound binds to opioid receptors, mimicking endogenous pain-relieving substances.
- Neurotransmitter Modulation : It may influence the release of neurotransmitters such as serotonin and dopamine, contributing to its analgesic effects.
- Inflammation Reduction : By modulating inflammatory pathways, it may reduce pain associated with inflammation.
Q & A
Q. Can computational models predict the compound’s role in heterogeneous atmospheric chemistry?
- Methodology : Develop density functional theory (DFT) models to simulate reaction pathways (e.g., acrolein → 3-methylpyridine → pyridinium salt). Validate with experimental aerosol-phase data (e.g., reaction rates, activation energies) . Machine learning (e.g., Random Forest) can integrate multi-variable datasets (pH, ionic strength, VOC concentrations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
